molecular formula C20H36O4Si B596380 (3aS,4S,5R,6aR)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydropentalen-2(1H)-one CAS No. 112168-22-6

(3aS,4S,5R,6aR)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydropentalen-2(1H)-one

Cat. No.: B596380
CAS No.: 112168-22-6
M. Wt: 368.589
InChI Key: XAZDKAKHGDRBAD-WMOVPWTDSA-N
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Description

(3aS,4S,5R,6aR)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydropentalen-2(1H)-one is a useful research compound. Its molecular formula is C20H36O4Si and its molecular weight is 368.589. The purity is usually 95%.
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Biological Activity

The compound (3aS,4S,5R,6aR)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydropentalen-2(1H)-one , also known by its CAS number 112168-22-6, is a complex organic molecule characterized by a unique stereochemistry and functional groups. Its molecular formula is C20H36O4SiC_{20}H_{36}O_{4}Si, with a molecular weight of approximately 368.59 g/mol . This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a hexahydropentalene backbone with several functional groups that enhance its reactivity and stability. The presence of the tert-butyldimethylsilyl (TBDMS) group increases its solubility and stability in various chemical environments, making it suitable for biological applications. The hydroxymethyl and tetrahydropyran moieties contribute to its potential biological interactions.

Research indicates that compounds similar to (3aS,4S,5R,6aR) exhibit various biological activities, including enzyme inhibition and receptor modulation. The specific interactions of this compound with biological targets remain to be fully elucidated; however, its structural characteristics suggest potential interactions with enzymes involved in metabolic pathways.

  • Enzyme Inhibition : The hydroxymethyl group in the structure may allow for hydrogen bonding with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The stereochemistry could influence binding affinity to specific receptors, which is crucial for therapeutic efficacy.

Case Studies

Several studies have investigated the biological activities of structurally related compounds:

  • Anticancer Activity : A study on similar hexahydropentalene derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the unique structural features may confer selective toxicity .
  • Antimicrobial Properties : Research has shown that compounds with TBDMS groups often exhibit enhanced antimicrobial activity due to increased membrane permeability.

Synthesis and Testing

The synthesis of (3aS,4S,5R,6aR) typically involves multi-step organic reactions including cyclization and silylation processes. These synthetic methods are crucial for producing the compound in sufficient purity for biological testing.

StepReaction TypeReagentsOutcome
1CyclizationPrecursorsFormation of hexahydropentalene backbone
2HydroxymethylationFormaldehydeIntroduction of hydroxymethyl group
3SilylationTBDMS chlorideStabilization via TBDMS group

Biological Assays

Biological assays are essential for evaluating the activity of (3aS,4S,5R,6aR) :

  • In vitro assays : These focus on measuring cytotoxic effects against cancer cell lines using MTT assays.
  • Binding studies : Techniques such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy can be employed to determine binding affinities to target enzymes or receptors.

Properties

IUPAC Name

(3aS,4S,5R,6aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O4Si/c1-20(2,3)25(4,5)23-13-17-16-12-15(21)10-14(16)11-18(17)24-19-8-6-7-9-22-19/h14,16-19H,6-13H2,1-5H3/t14-,16-,17+,18+,19?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZDKAKHGDRBAD-WMOVPWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC2C1CC(=O)C2)OC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)C2)OC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677254
Record name (3aS,4S,5R,6aR)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-[(oxan-2-yl)oxy]hexahydropentalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112168-22-6
Record name (3aS,4S,5R,6aR)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-[(oxan-2-yl)oxy]hexahydropentalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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